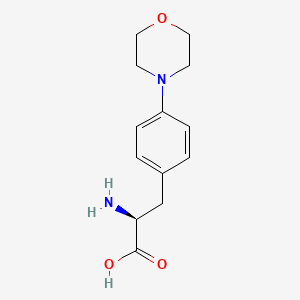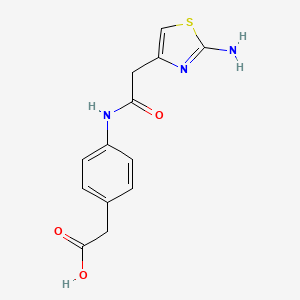
5F-Cumyl-PINACA
Descripción general
Descripción
5F-Cumyl-PINACA, also known as 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid. It is part of a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis. This compound has gained attention due to its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2 receptors .
Métodos De Preparación
The synthesis of 5F-Cumyl-PINACA involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indazole and fluoropentyl bromide.
Reaction Steps:
Reaction Conditions: The reactions typically require anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Análisis De Reacciones Químicas
5F-Cumyl-PINACA undergoes various chemical reactions:
Oxidation: The compound can be oxidized at the fluoropentyl chain, leading to hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine atom in the pentyl chain can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used. Substitution reactions may involve nucleophiles such as thiols or amines.
Major Products: The primary products include hydroxylated derivatives and substituted analogs.
Aplicaciones Científicas De Investigación
5F-Cumyl-PINACA has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples.
Biology: The compound is studied for its interaction with cannabinoid receptors, providing insights into receptor binding and activation mechanisms.
Medicine: Research focuses on its potential therapeutic effects and adverse effects, contributing to the understanding of synthetic cannabinoids’ impact on human health.
Industry: It is used in the development of new synthetic cannabinoids for various applications, including potential pharmaceutical uses
Mecanismo De Acción
5F-Cumyl-PINACA acts as a potent agonist for cannabinoid receptors:
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)26(25-20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGVIPHMOTDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032564 | |
| Record name | 5F-CUMYL-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-16-6 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5F-Cumyl-PINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5F-CUMYL-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5F-CUMYL-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E827UUV3S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)




